![molecular formula C10H12ClNO3 B2581631 methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride CAS No. 2031258-94-1](/img/structure/B2581631.png)
methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride
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Overview
Description
“Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride” is a chemical compound with the IUPAC name “methyl 6-hydroxyindoline-2-carboxylate hydrochloride”. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .
Scientific Research Applications
Chemical Reactions and Derivatives :
- Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate and its derivatives were studied for reactions with N-bromosuccinimide, showing the conversion into different esters and the migration of bromine to the benzene ring in specific conditions (Irikawa et al., 1989).
Electrochemical Studies :
- Research on the electrochemical oxidation of indole-3-acetic acid in acidic solutions revealed various complex reaction pathways, forming different compounds like 3-hydroxy-2-oxindole and indole-3-aldehyde. This study provides insights into the electrochemical behavior of indole derivatives (Hu & Dryhurst, 1993).
Synthesis and Applications in Drug Development :
- The synthesis of conformationally constrained tryptophan derivatives involving methyl indole-4-carboxylate was explored for use in peptide and peptoid conformation elucidation studies. These studies are crucial for understanding peptide structures and their biological interactions (Horwell et al., 1994).
Antiviral Research :
- A study on Arbidol, an antiviral compound, discussed its broad-spectrum antiviral activity. Arbidol's molecular structure contains indole-3-carboxylate, demonstrating its relevance in developing antiviral medications (Boriskin et al., 2008).
Pharmaceutical Chemistry :
- Synthesis of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including arbidol analogs, was conducted to study their antiviral activity against various viruses, highlighting the potential pharmaceutical applications of these compounds (Ivashchenko et al., 2014).
Safety and Hazards
The compound is classified under GHS07. The hazard statements are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
This compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been found to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dietary intake has been found to widely influence gut microbiota and the related indole metabolism
properties
IUPAC Name |
methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9;/h2-3,5,9,11-12H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXFWIZFVVLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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